2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol
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Overview
Description
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a dimethylamino group attached to the piperidine ring, which is further substituted with an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the dimethylamino group at the 4-position.
Introduction of Ethanol Group: : The resulting piperidine derivative is then reacted with ethylene oxide or another suitable ethylating agent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are typically employed.
Major Products Formed
Oxidation: : Piperidine-4-carboxylic acid, piperidine-4-aldehyde, and piperidine-4-one.
Reduction: : Piperidine-4-amine and piperidine-4-ol.
Substitution: : Various halogenated piperidines and alkylated derivatives.
Scientific Research Applications
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: : Utilized in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): : Both compounds contain a dimethylamino group, but DMAP has a pyridine ring instead of a piperidine ring.
N-Methylpiperidine: : Similar structure but lacks the ethanol group.
Piperidine: : The parent compound without any substituents.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11(2)9-10-3-5-12(6-4-10)7-8-13/h10,13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPPXEADGWLFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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